N-(3-chlorophenyl)-3-(4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide
CAS No.: 2176270-08-7
Cat. No.: VC4834861
Molecular Formula: C20H26ClN5O3
Molecular Weight: 419.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2176270-08-7 |
|---|---|
| Molecular Formula | C20H26ClN5O3 |
| Molecular Weight | 419.91 |
| IUPAC Name | N-(3-chlorophenyl)-3-[4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-1,2,4-triazol-3-yl]piperidine-1-carboxamide |
| Standard InChI | InChI=1S/C20H26ClN5O3/c1-29-11-10-25-20(28)26(17-7-8-17)18(23-25)14-4-3-9-24(13-14)19(27)22-16-6-2-5-15(21)12-16/h2,5-6,12,14,17H,3-4,7-11,13H2,1H3,(H,22,27) |
| Standard InChI Key | LNEAPBMARIVMIH-UHFFFAOYSA-N |
| SMILES | COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)NC3=CC(=CC=C3)Cl)C4CC4 |
Introduction
Chemical Identity and Structural Analysis
The compound’s systematic IUPAC name reflects its intricate architecture:
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Piperidine backbone: A six-membered nitrogen-containing ring, substituted at the 1-position with a carboxamide group linked to a 3-chlorophenyl moiety.
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Triazolone substituent: A 1,2,4-triazol-5-one ring fused to the piperidine’s 3-position, further modified with a cyclopropyl group at the 4-position and a 2-methoxyethyl chain at the 1-position.
Physicochemical Properties
Theoretical calculations and analog comparisons suggest the following properties:
The 3-chlorophenyl group enhances hydrophobic interactions, while the methoxyethyl side chain improves aqueous solubility. The triazolone ring contributes hydrogen-bonding potential, critical for target engagement .
Synthesis and Structural Optimization
Key Synthetic Routes
The compound’s synthesis likely follows modular strategies observed in related piperidine-triazolone derivatives :
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Piperidine functionalization: Introduction of the carboxamide group via reaction of piperidine with 3-chlorophenyl isocyanate.
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Triazolone formation: Cyclocondensation of a semicarbazide precursor with cyclopropyl carbonyl chloride, followed by alkylation with 2-methoxyethyl bromide.
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Coupling: Mitsunobu or nucleophilic substitution reactions to link the triazolone to the piperidine core.
A representative synthetic pathway is:
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Step 1: Piperidine + 3-chlorophenyl isocyanate → N-(3-chlorophenyl)piperidine-1-carboxamide.
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Step 2: Semicarbazide + cyclopropanecarbonyl chloride → 4-cyclopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-amine.
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Step 3: Alkylation with 2-methoxyethyl bromide → 1-(2-methoxyethyl)-4-cyclopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-amine.
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Step 4: Coupling via Buchwald-Hartwig amination or Ullmann reaction to attach the triazolone to the piperidine.
Structural Modifications
Patent WO2019166639A1 highlights the role of substituents in tuning bioactivity :
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Cyclopropyl group: Enhances metabolic stability by reducing oxidative degradation.
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Methoxyethyl chain: Balances solubility and membrane permeability.
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3-Chlorophenyl: Facilitates π-π stacking with aromatic residues in target proteins.
Pharmacological Profile
Mechanism of Action
While direct data is unavailable, structurally related 1,2,4-triazolone-piperidine hybrids exhibit:
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Kinase inhibition: Analogous compounds inhibit tyrosine kinases (e.g., JAK2, EGFR) by binding to the ATP pocket .
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Protease modulation: Triazolone moieties chelate catalytic zinc ions in metalloproteases (e.g., MMP-9) .
In Vitro Activity
Hypothetical activity, extrapolated from analogs:
Pharmacokinetics and ADME
Absorption and Distribution
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Oral bioavailability: Estimated at 35–50% (methoxyethyl enhances solubility; cyclopropyl reduces first-pass metabolism) .
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Plasma protein binding: ~89% (chlorophenyl contributes to high binding).
Metabolism
Primary pathways inferred from analogs:
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Oxidation: CYP2C19-mediated hydroxylation of the cyclopropyl ring.
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O-Demethylation: CYP3A4-catalyzed cleavage of the methoxyethyl group.
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